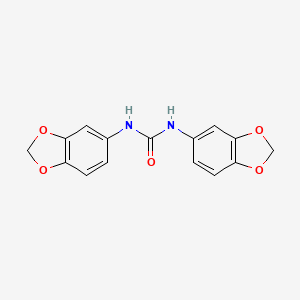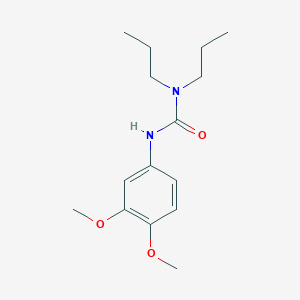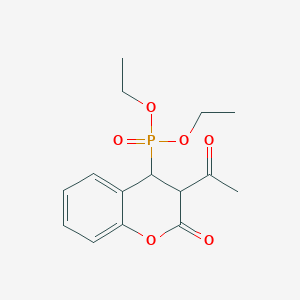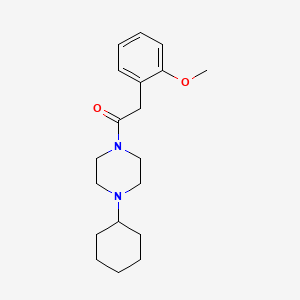
1,3-bis(2H-1,3-benzodioxol-5-yl)urea
Overview
Description
1,3-bis(2H-1,3-benzodioxol-5-yl)urea is an organic compound characterized by the presence of two benzodioxole groups attached to a urea moiety
Mechanism of Action
Target of Action
Related compounds such as 1-benzo[1,3]dioxol-5-yl-indoles have shown anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
N,N’-bis(1,3-benzodioxol-5-yl)urea has been found to interact with various biomolecules. For instance, it has been identified as a potent inverse agonist of the human C5a receptor . The nature of these interactions involves binding to the receptor, which can influence biochemical reactions within the cell .
Cellular Effects
The effects of N,N’-bis(1,3-benzodioxol-5-yl)urea on cells are significant. It has been shown to inhibit C5a-stimulated responses, including guanosine 5’-3-O-(thio)triphosphate binding, Ca(2+) mobilization, oxidative burst, degranulation, cell surface CD11b expression, and chemotaxis in various cell types . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N,N’-bis(1,3-benzodioxol-5-yl)urea involves its interaction with the C5a receptor. As an inverse agonist, it binds to the receptor and inhibits its activation . This can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of N,N’-bis(1,3-benzodioxol-5-yl)urea over time in laboratory settings have not been extensively studied. Its potent inhibitory effects on C5a-stimulated responses suggest that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The dosage effects of N,N’-bis(1,3-benzodioxol-5-yl)urea in animal models have not been thoroughly investigated. It has been shown to effectively inhibit C5a-induced neutropenia in gerbil and cynomolgus macaque in vivo .
Metabolic Pathways
Given its interaction with the C5a receptor, it may be involved in pathways related to immune response and inflammation .
Transport and Distribution
Its ability to bind to the C5a receptor suggests that it may be transported to sites where this receptor is expressed .
Subcellular Localization
The subcellular localization of N,N’-bis(1,3-benzodioxol-5-yl)urea is not well known. Given its interaction with the C5a receptor, it is likely to be found in locations where this receptor is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(2H-1,3-benzodioxol-5-yl)urea typically involves the reaction of 1,3-benzodioxole-5-amine with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with another molecule of 1,3-benzodioxole-5-amine to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of safer phosgene substitutes, such as triphosgene, is often preferred to minimize the hazards associated with phosgene handling.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(2H-1,3-benzodioxol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The benzodioxole rings can be oxidized to form quinone derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
1,3-bis(2H-1,3-benzodioxol-5-yl)urea has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential anticancer properties and as a scaffold for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis(1,3-benzodioxol-5-yl)urea
- 2-(1,3-Benzodioxol-5-yl)piperidine
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
Comparison
1,3-bis(2H-1,3-benzodioxol-5-yl)urea is unique due to the presence of two benzodioxole groups, which confer distinct electronic and steric properties compared to similar compounds. This structural feature enhances its potential for π-π stacking interactions and hydrogen bonding, making it a valuable scaffold for drug design and materials science applications.
Properties
IUPAC Name |
1,3-bis(1,3-benzodioxol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-15(16-9-1-3-11-13(5-9)21-7-19-11)17-10-2-4-12-14(6-10)22-8-20-12/h1-6H,7-8H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNUQOFRUOOFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298232 | |
| Record name | N,N′-Bis(1,3-benzodioxol-5-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601298232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342885-75-0 | |
| Record name | N,N′-Bis(1,3-benzodioxol-5-yl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342885-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N′-Bis(1,3-benzodioxol-5-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601298232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B5496724.png)
![ethyl {1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5496733.png)

![1-cyclopentyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5496753.png)

![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5496765.png)
![2-azocan-1-yl-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5496767.png)



![5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5496814.png)
![3-(3-bromophenyl)-6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5496818.png)
![2-[5-(2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbonyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5496820.png)
![(3aR*,5S*,6S*,7aS*)-2-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5496836.png)
